ピリドキサチン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

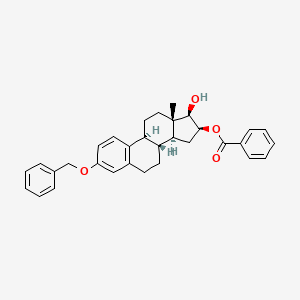

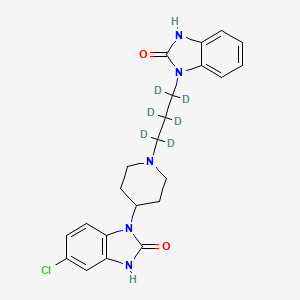

Pyridoxatin is a member of the class of dihydroxypyridines, specifically 1,4-dihydroxypyridin-2-one, carrying an additional 6-ethenyl-2,4-dimethylcyclohexyl substituent at position 3 . It is known for its diverse biological activities, including antibiotic and anticancer properties . Pyridoxatin also acts as a lipid peroxidation and DNA synthesis inhibitor, as well as a free radical scavenger .

科学的研究の応用

Pyridoxatin has several scientific research applications:

作用機序

Target of Action

Pyridoxatin is a member of the class of dihydroxypyridines . It primarily targets MMP-2 (Gelatinase A) , an enzyme involved in the breakdown of extracellular matrix in normal physiological processes, such as embryonic development, reproduction, and tissue remodeling, as well as in disease processes, such as arthritis and metastasis .

Mode of Action

Pyridoxatin acts as an inhibitor of MMP-2 (Gelatinase A) . By inhibiting this enzyme, it can potentially prevent the breakdown of the extracellular matrix, which is a crucial step in the progression of diseases like arthritis and cancer .

Biochemical Pathways

Pyridoxatin is involved in the metabolism of proteins, carbohydrates, and fats . More specifically, it is converted to pyridoxal 5-phosphate in the body, which is an important coenzyme for the synthesis of amino acids, neurotransmitters (serotonin, norepinephrine), sphingolipids, and aminolevulinic acid . It’s important to note that Vitamin B6 is the collective term for a group of three related compounds, pyridoxine, pyridoxal, and pyridoxamine, and their phosphorylated derivatives .

Pharmacokinetics

Pyridoxine, a compound similar to Pyridoxatin, is readily absorbed from the GI tract . It is stored mainly in the liver with lesser amounts in muscle and brain . It crosses the placenta and is distributed into milk . The half-life elimination of Pyridoxine is approximately 15 to 20 days .

Result of Action

The inhibition of MMP-2 by Pyridoxatin can potentially prevent the breakdown of the extracellular matrix, which is a crucial step in the progression of diseases like arthritis and cancer . Moreover, Pyridoxatin is indicated to be a lipid peroxidation and DNA synthesis inhibitor as well as a free radical scavenger .

生化学分析

Biochemical Properties

Pyridoxatin plays a significant role in biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it is involved in the biosynthesis of Vitamin B6, acting as a coenzyme in amino acid biosynthesis, decarboxylation, racemic reactions, and other biological processes .

Cellular Effects

Pyridoxatin has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, in Magnaporthe oryzae, the expressions of a gene encoding pyridoxine biosynthesis protein (PDX1) were significantly upregulated in the early infectious stages .

Molecular Mechanism

At the molecular level, Pyridoxatin exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is involved in de novo Vitamin B6 biosynthesis, not in the uptake process .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Pyridoxatin change over time. It has been observed that the deletion of MoPDX1 slowed vegetative growth on different media, especially on MM media . The growth defect was rescued when MoPdx1-protein was expressed in mutants strains and when commercial VB6 (pyridoxine) was added exogenously .

Metabolic Pathways

Pyridoxatin is involved in several metabolic pathways. It interacts with enzymes or cofactors in these pathways . For instance, it is involved in the biosynthesis of Vitamin B6, which is a crucial metabolic pathway .

Transport and Distribution

Pyridoxatin is transported and distributed within cells and tissues. It is biosynthesized in conidia, then transported into the appressorium . This transportation plays important roles in substances transportation from conidia to appressorium thus to regulate the appressorium turgor pressure .

Subcellular Localization

Pyridoxatin is located in the cytoplasm and present in spore and germ tubes at 14 hours post inoculation (hpi) and then transferred into the appressorium at 24 hpi . This subcellular localization affects its activity or function .

準備方法

The synthesis of pyridoxatin involves several steps. One of the methods includes the reaction of a 1,3-oxazole derivative with a dienophile, leading to the formation of intermediate compounds that are further transformed into pyridoxatin . The industrial production of pyridoxatin is not as widely documented as other compounds, but it typically involves similar multi-step synthetic routes that ensure high yields and purity .

化学反応の分析

Pyridoxatin undergoes various chemical reactions, including:

Oxidation: Pyridoxatin can be oxidized to form different products depending on the conditions and reagents used.

Reduction: It can be reduced under specific conditions to yield different derivatives.

Substitution: Pyridoxatin can undergo substitution reactions, particularly at the hydroxyl groups. Common reagents used in these reactions include acids, bases, and specific catalysts that facilitate the desired transformations The major products formed from these reactions vary but often include derivatives that retain the core dihydroxypyridine structure

類似化合物との比較

Pyridoxatin is unique compared to other dihydroxypyridines due to its specific substituents and biological activities. Similar compounds include:

Desferriastechrome: Another fungal hydroxamate with iron chelation properties.

Desferricoprogen: Known for its antioxidant and iron scavenging abilities.

Asperpyridone A: A pyridone alkaloid with hypoglycemic activity.

Trichodin A: Exhibits antibiotic activities against certain bacteria.

Pyridoxatin stands out due to its combined antibiotic, anticancer, and antioxidant properties, making it a versatile compound in scientific research and potential therapeutic applications .

特性

CAS番号 |

149196-98-5 |

|---|---|

分子式 |

C15H21NO3 |

分子量 |

263.337 |

IUPAC名 |

3-[(1R,2S,4R,6S)-2-ethenyl-4,6-dimethylcyclohexyl]-1,4-dihydroxypyridin-2-one |

InChI |

InChI=1S/C15H21NO3/c1-4-11-8-9(2)7-10(3)13(11)14-12(17)5-6-16(19)15(14)18/h4-6,9-11,13,17,19H,1,7-8H2,2-3H3/t9-,10+,11-,13-/m1/s1 |

InChIキー |

OQJADHLOEAOIGC-LSCVPOLPSA-N |

SMILES |

CC1CC(C(C(C1)C=C)C2=C(C=CN(C2=O)O)O)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Oxa-3-azabicyclo[5.1.0]octane](/img/structure/B588557.png)

![3-Vinyl-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B588560.png)

![(2R)-2,3,3,4-tetradeuterio-2-(dideuterioamino)-5-[(2,2-dimethylhydrazinyl)methylideneamino]pentanoic acid;dihydrochloride](/img/structure/B588563.png)

![1,2,4-Trichloro-3-[5-nitro-2-[4-nitro-2-(2,3,6-trichlorophenyl)phenoxy]phenyl]benzene](/img/structure/B588572.png)

![3-Oxa-2,7-diazatricyclo[6.3.1.04,12]dodeca-1,4(12),8,10-tetraene](/img/structure/B588574.png)

![Benzo[d]thiazole-7-carbaldehyde](/img/structure/B588575.png)